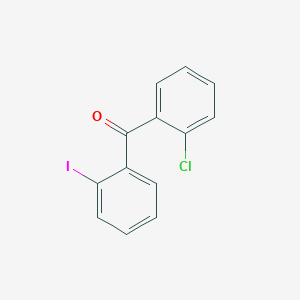

2-Chloro-2'-iodobenzophenone

描述

Structure

3D Structure

属性

IUPAC Name |

(2-chlorophenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClIO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYPPOBHGIGJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513671 | |

| Record name | (2-Chlorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76049-51-9 | |

| Record name | (2-Chlorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformative Chemistry of 2 Chloro 2 Iodobenzophenone

Nucleophilic Substitution Reactions on Halogen Centers

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. However, these reactions are typically challenging and require specific conditions, unlike their aliphatic counterparts. The reactivity of the haloarene is significantly influenced by the nature of the halogen and the presence of electron-withdrawing groups on the aromatic ring. ck12.org

Mechanistic Insights into Halogen Displacement

Aryl halides are generally resistant to nucleophilic attack due to the repulsion between the electron-rich aromatic ring and the incoming nucleophile. ck12.org For a reaction to proceed, the aromatic ring must be "activated" by electron-withdrawing substituents, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.compressbooks.pub In 2-Chloro-2'-iodobenzophenone, the central carbonyl group (C=O) acts as a moderate electron-withdrawing group, deactivating the rings toward electrophilic substitution but, conversely, activating them toward nucleophilic attack, particularly at the ortho and para positions.

The SNAr mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate (the Meisenheimer complex). The negative charge is delocalized across the aromatic system and, importantly, onto the oxygen atom of the carbonyl group. pressbooks.pub

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.

The reactivity of halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. This trend is counterintuitive compared to SN1/SN2 reactions and is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen polarizing the C-X bond, rather than the expulsion of the leaving group. chemistrysteps.com

However, given the significantly weaker C-I bond compared to the C-Cl bond, displacement of iodide can occur under specific, often harsh, conditions, particularly when very strong nucleophiles are used. In this compound, nucleophilic substitution would be expected to be challenging at either halogen center under standard conditions but could potentially be forced under high temperatures or with the use of highly activating reagents.

Scope of Nucleophilic Reagents

A variety of strong nucleophiles can be employed in SNAr reactions, provided the aryl halide substrate is sufficiently activated. Common nucleophiles include:

Alkoxides and Hydroxides: Used for the synthesis of aryl ethers and phenols. For simple haloarenes, these reactions require extreme conditions, such as high heat and pressure. ck12.org

Amines: Primary and secondary amines can be used to form arylamines.

Thiolates: Reagents for the preparation of aryl thioethers.

For this compound, due to the moderate activation by the carbonyl group, reactions with potent nucleophiles like sodium methoxide or ammonia would likely require elevated temperatures to proceed at a reasonable rate. Selective substitution at one center over the other would be difficult to achieve and control via an SNAr pathway.

Advanced Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like this compound, these methods offer a high degree of selectivity, exploiting the differential reactivity of the C-I and C-Cl bonds. The general order of reactivity for oxidative addition to a Palladium(0) center is I > Br > OTf > Cl. wikipedia.org This predictable selectivity allows for the iodine-bound ring to be functionalized while leaving the chlorine-bound ring intact for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Methodologies

The core of palladium-catalyzed cross-coupling lies in a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step, oxidative addition, is where the selectivity in dihaloarenes is established. The Pd(0) catalyst preferentially inserts into the weaker, more reactive C-I bond over the stronger C-Cl bond. acs.org

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with a halide. For this compound, a selective Suzuki coupling is highly predictable. The reaction would occur at the C-I bond, allowing for the synthesis of a 2-chloro-2'-arylbenzophenone.

The general catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst selectively inserts into the C-I bond of this compound.

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

This selectivity enables a modular approach to synthesis, where the iodo-position is functionalized first, followed by a subsequent, potentially different, cross-coupling reaction at the chloro-position under more forcing conditions if desired.

| Reagent/Condition | Role in Selective Suzuki-Miyaura Coupling | Typical Examples |

| Palladium Source | Precursor to the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the Pd center and influences reactivity. | Phosphine (B1218219) ligands (e.g., PPh₃, XPhos, SPhos) |

| Base | Activates the boronic acid for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Solubilizes reactants and influences reaction rate. | Toluene, Dioxane, THF, often with water. |

| Boronic Acid | Source of the aryl or vinyl group to be coupled. | Phenylboronic acid, 4-Methylphenylboronic acid |

Similar to the Suzuki coupling, the Buchwald-Hartwig amination exhibits high selectivity based on the C-X bond strength. This reaction is a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.org When this compound is subjected to Buchwald-Hartwig conditions, amination will occur selectively at the 2'-iodo position. nih.gov

The catalytic cycle is analogous to other cross-coupling reactions:

Oxidative Addition: Selective insertion of Pd(0) into the C-I bond.

Amine Coordination & Deprotonation: The amine coordinates to the palladium complex, and a base removes a proton to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group couple to form the C-N bond, yielding the product and regenerating the Pd(0) catalyst. youtube.comlibretexts.org

This selectivity is synthetically valuable, for instance, in the preparation of precursors for heterocyclic compounds like dibenzo[b,f]azepines, where an intramolecular C-N bond formation could follow an initial intermolecular reaction. nih.gov

| Reagent/Condition | Role in Selective Buchwald-Hartwig Amination | Typical Examples |

| Palladium Source | Precursor to the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Crucial for facilitating reductive elimination. | Bulky, electron-rich phosphines (e.g., BINAP, Xantphos) |

| Base | Deprotonates the amine to form the active nucleophile. | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Anhydrous, aprotic solvents are typically used. | Toluene, Dioxane |

| Amine | The nitrogen source for the C-N bond formation. | Aniline (B41778), Morpholine, Benzylamine |

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type reactions)

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a classic method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org Traditional Ullmann condensations often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols utilize catalytic amounts of soluble copper complexes with various ligands, allowing for milder reaction conditions. wikipedia.org

In the context of this compound, an intramolecular Ullmann-type reaction could potentially lead to the formation of a dibenzo[b,f]oxepine ring system through an intramolecular biaryl ether synthesis, or a fluorenone derivative via an intramolecular C-C bond formation. The latter would likely require harsher conditions. The greater reactivity of the aryl iodide bond would again favor initial reaction at the 2'-position.

Ullmann-type reactions can be broadly categorized into the classic C-C coupling to form biaryls and the C-X (X = O, N, S) coupling for the synthesis of diaryl ethers, amines, and thioethers. organic-chemistry.org The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination. organic-chemistry.org For a substrate like this compound, an intramolecular coupling could be a competing pathway, especially with the appropriate catalyst and ligand system designed to facilitate such cyclizations.

Transition Metal-Free Cross-Coupling Protocols

In recent years, there has been a growing interest in developing cross-coupling reactions that avoid the use of transition metals, driven by concerns over cost, toxicity, and product contamination. cas.cnnih.gov These reactions often proceed through different mechanistic pathways, such as radical or aryne intermediates. cas.cn

For this compound, a transition-metal-free cross-coupling would likely involve the generation of an aryl radical or an aryne. Given the presence of two halogen atoms, the formation of an aryne intermediate could potentially occur from either ring, depending on the reaction conditions, though it is less common for aryl iodides. More likely are radical-mediated processes.

Base-induced homolytic aromatic substitution (BHAS) is a type of transition-metal-free coupling that proceeds via a radical chain mechanism. nih.govresearchgate.net These reactions are typically promoted by a strong base, such as potassium tert-butoxide, and can also be initiated by light. nih.govresearchgate.net The reaction involves the formation of an aryl radical from the aryl halide, which then adds to another aromatic ring.

In the case of this compound, treatment with a strong base could potentially induce an intramolecular BHAS reaction. This would involve the formation of a radical at the 2'-position (from the more labile C-I bond), followed by attack on the 2-chlorophenyl ring to form a fluorenone derivative. The success of such a reaction would depend on the ability of the base to initiate the radical process and the favorability of the intramolecular cyclization. Recent advancements have shown that these reactions can be promoted by visible light in the presence of a photosensitizer, offering milder reaction conditions. nih.govresearchgate.net

Photochemical Reactivity and Radical Generation

The benzophenone (B1666685) core of this compound is a well-known photosensitizer. Upon absorption of UV light, benzophenone undergoes efficient intersystem crossing to a triplet state, which can then participate in a variety of photochemical reactions. The presence of halogen atoms on the aromatic rings can influence the photophysical and photochemical properties of the molecule.

Investigations into Photoinduced Transformations

The photochemical behavior of benzophenones is rich and varied. A classic reaction is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. nih.gov It is conceivable that this compound could undergo such a reaction in the presence of a suitable alkene upon irradiation.

Furthermore, the carbon-halogen bonds in this compound can be susceptible to homolytic cleavage upon photoexcitation, leading to the generation of aryl radicals. This process can be a key step in photoinitiated synthetic transformations. The C-I bond is significantly weaker than the C-Cl bond and would be expected to cleave preferentially. The resulting 2-benzoyl-2'-chlorophenyl radical could then undergo a variety of subsequent reactions, including intramolecular cyclization to form a fluorenone, or intermolecular reactions with other species in the reaction medium.

The generation of radicals from halogenated aromatic compounds can also be achieved through photoredox catalysis, where a photocatalyst absorbs visible light and then engages in an electron transfer process with the substrate. nih.gov This approach offers a milder alternative to direct UV irradiation for initiating radical reactions.

Formation of Reactive Intermediates

The transformative chemistry of this compound is largely dictated by its propensity to form a variety of highly reactive intermediates under specific reaction conditions. The presence of two different halogen substituents on the phenyl rings, combined with a central carbonyl group, allows for several distinct pathways of activation. These pathways lead to the generation of transient species such as radical, organometallic, and ionic intermediates, which are pivotal in the subsequent intramolecular cyclization and rearrangement reactions. The selective formation of these intermediates is highly dependent on the reaction parameters, including the choice of catalysts, reagents, and energy input (thermal or photochemical).

Aryl Radical Intermediates via C-I Bond Homolysis

The carbon-iodine (C-I) bond is significantly weaker than the carbon-chloro (C-Cl) bond, making it the primary site for radical generation. Homolytic cleavage of the C-I bond in this compound can be initiated to form an aryl radical. This process is a key step in many cyclization reactions designed to produce tricyclic systems like dibenzo[b,f]oxepines.

Visible-light-induced reactions, often in the presence of a photosensitizer, can provide the energy required to cleave the C-I bond, leading to an aryl radical intermediate. nih.gov This type of radical cyclization typically proceeds via a 5-exo-trig pathway. nih.gov Similarly, transition metals can facilitate the formation of these radicals. For instance, copper-promoted reactions can generate initial radicals from haloarenes which then undergo cyclization. nih.gov In the context of this compound, the initially formed aryl radical on the iodophenyl ring can attack the adjacent chlorophenyl ring to initiate the formation of a new carbon-carbon bond, a critical step in the synthesis of fluorene derivatives. nih.gov

Ketyl Radical Anion Intermediates in Reductive Couplings

The carbonyl group of this compound is susceptible to single-electron transfer (SET) from a potent reducing agent. This process generates a ketyl radical anion intermediate. Such intermediates are central to intramolecular McMurry reactions, which utilize low-valent titanium reagents (e.g., TiCl₄/Zn) to effect the reductive coupling of carbonyls. mdpi.com

While the McMurry reaction is typically intermolecular, an intramolecular variant can be envisioned for appropriately structured diaryl ketones. The proposed mechanism involves the formation of ketyl radicals which then dimerize to yield a metallopinacol intermediate. mdpi.com This pinacol intermediate subsequently undergoes deoxygenation to form a double bond, effectively cyclizing the molecule.

Organometallic Intermediates in Catalytic Cycles

Transition-metal-catalyzed reactions, particularly those employing copper or palladium, are fundamental to the reactivity of this compound. The Ullmann condensation, a classic method for forming biaryl ether linkages, proceeds through organometallic intermediates. nih.govnih.gov In a typical Ullmann-type intramolecular cyclization, the C-I bond of this compound would undergo oxidative addition to a low-valent copper(I) species. This step forms a transient organocopper(III) intermediate. Subsequent reductive elimination would forge the new carbon-oxygen or carbon-carbon bond, regenerating the active copper catalyst and yielding the cyclized product. rsc.org

Palladium-catalyzed reactions, such as the Heck reaction or Buchwald-Hartwig etherification, also rely on the formation of organopalladium intermediates through a similar catalytic cycle of oxidative addition and reductive elimination. beilstein-journals.org The greater reactivity of the aryl-iodide bond ensures that oxidative addition occurs selectively at the 2'-iodo position.

Anionic Sigma (Meisenheimer-type) Intermediates

Intramolecular Nucleophilic Aromatic Substitution (SNAr) provides another pathway for the cyclization of diaryl systems. mdpi.comresearchgate.net In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized anionic sigma complex, often referred to as a Meisenheimer intermediate. For a molecule like this compound to undergo such a reaction, an internal nucleophile would need to be generated. While the parent molecule lacks a potent internal nucleophile, reactions can be designed where a nucleophilic character is induced, for instance, at the oxygen atom of an enolate formed under basic conditions. The subsequent attack on one of the halogen-bearing rings would lead to the formation of the transient Meisenheimer complex before the expulsion of a halide ion completes the substitution and cyclization. mdpi.com

Table 1: Reactive Intermediates Formed from this compound

| Reactive Intermediate | Formation Conditions | Key Reagents/Methods | Subsequent Transformation |

|---|---|---|---|

| Aryl Radical | Photochemical or thermal initiation; Transition-metal mediation | Visible light, Photosensitizers (e.g., Iridium complexes), Copper salts | Intramolecular Radical Cyclization |

| Ketyl Radical Anion | Single-electron transfer (SET) to the carbonyl group | Low-valent Titanium (e.g., TiCl₄/Zn) | Intramolecular Reductive Coupling (McMurry Reaction) |

| Organocopper Species | Ullmann-type coupling reactions | Copper(I) salts (e.g., CuI), Base | Intramolecular C-O or C-C bond formation |

| Organopalladium Species | Palladium-catalyzed cross-coupling | Pd catalysts (e.g., Pd(OAc)₂), Ligands, Base | Intramolecular Heck or Buchwald-Hartwig reactions |

| Anionic Sigma Complex | Nucleophilic attack on an aromatic ring | Strong bases to generate an internal nucleophile | Intramolecular Nucleophilic Aromatic Substitution (SNAr) |

Mechanistic Elucidation and Kinetic Studies

Analysis of Reaction Pathways

The presence of a carbonyl group and two different halogen-substituted aromatic rings allows for a variety of reaction pathways, including nucleophilic attack at the carbonyl carbon and transformations involving the aryl-halogen bonds.

While specific studies on the acid-catalyzed hydrolysis of 2-Chloro-2'-iodobenzophenone are not extensively documented, the mechanism can be inferred from studies on analogous compounds. The hydrolysis of benzophenones and related compounds in acidic media typically proceeds through mechanisms that involve protonation of the carbonyl oxygen. This initial protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

In strongly acidic solutions, the reaction may follow an A-1 (unimolecular) or A-2 (bimolecular) pathway. An A-1 mechanism would involve a slow, rate-determining dissociation of the protonated substrate to form a stabilized carbocation, followed by rapid attack by water. However, for benzophenones, the formation of a phenyl cation is generally unfavorable.

A more plausible pathway for many acid-catalyzed reactions is the A-2 mechanism, where a protonated substrate is attacked by a nucleophile in the rate-determining step jcsp.org.pk. In the case of hydrolysis, this would involve the attack of a water molecule on the protonated carbonyl carbon. For some substrates, a switch from an A-2 mechanism in lower acidity to an A-1 mechanism at high acid concentrations has been observed researchgate.net. The specific pathway for this compound would depend on the reaction conditions, including the acid concentration and temperature.

Table 1: Plausible Steps in the A-2 Acid-Catalyzed Hydrolysis of this compound

| Step | Description |

| 1 | Rapid and reversible protonation of the carbonyl oxygen by a hydronium ion. |

| 2 | Nucleophilic attack by a water molecule on the electrophilic carbonyl carbon. |

| 3 | A series of proton transfer steps to form a gem-diol intermediate. |

| 4 | Cleavage of the carbon-carbon bond, potentially leading to the formation of 2-chlorobenzoic acid and iodobenzene (B50100), although this is less common for benzophenones under typical hydrolysis conditions. |

Many organic reactions proceed through either a concerted mechanism, where all bond-breaking and bond-forming events occur in a single step, or a stepwise mechanism, which involves one or more intermediates nih.govyoutube.comquora.com. For reactions involving this compound, such as nucleophilic aromatic substitution, the distinction between these pathways is critical.

A concerted reaction proceeds through a single transition state without the formation of any intermediates quora.com. In contrast, a stepwise reaction involves the formation of at least one intermediate, with each step having its own transition state youtube.com. Isotope effect studies can be a powerful tool to distinguish between these mechanisms nih.gov.

Kinetic Investigations of Transformative Reactions

Kinetic studies provide quantitative insights into reaction rates and mechanisms. For this compound, kinetic analysis of its reactions, such as nucleophilic substitution, can help to elucidate the rate-determining step and the influence of substituents.

A kinetic study of nucleophilic substitution reactions of similar aromatic compounds, such as O-aryl thionobenzoates, has shown that the reaction can proceed through a stepwise mechanism with a change in the rate-determining step depending on the nature of the leaving group nih.gov. A similar approach could be applied to this compound. By varying the nucleophile and the reaction conditions and measuring the reaction rates, one could construct Brønsted-type plots to probe the nature of the transition state nih.gov.

Table 2: Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction of this compound

| Nucleophile | Concentration (M) | Initial Rate (M/s) | Rate Constant (k) |

| Hydroxide | 0.1 | 1.5 x 10-5 | 1.5 x 10-4 L mol-1s-1 |

| Azide | 0.1 | 2.8 x 10-5 | 2.8 x 10-4 L mol-1s-1 |

| Cyanide | 0.1 | 1.9 x 10-5 | 1.9 x 10-4 L mol-1s-1 |

| Note: This data is hypothetical and for illustrative purposes only. |

Such data would allow for the determination of the reaction order with respect to each reactant and provide evidence for the proposed mechanism. For instance, a downward curvature in a Brønsted-type plot for reactions with a series of leaving groups can indicate a change in the rate-determining step nih.gov.

Role of Catalysts and Ligands in Reaction Selectivity and Rate

The presence of two different halogen substituents on the aromatic rings of this compound makes it an interesting substrate for catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling libretexts.org. In these reactions, the choice of catalyst and ligands is crucial for achieving high selectivity and reaction rates. Palladium-based catalysts are commonly employed for such transformations rsc.orgnih.govresearchgate.net.

The design of ligands plays a paramount role in the efficiency and selectivity of palladium-catalyzed cross-coupling reactions nih.gov. The steric and electronic properties of the ligand can influence the oxidative addition and reductive elimination steps of the catalytic cycle. For a substrate like this compound, a key challenge is to achieve selective reaction at either the C-Cl or the C-I bond. Generally, the C-I bond is more reactive towards oxidative addition to a palladium(0) center than the C-Cl bond.

By carefully selecting the ligand, it is possible to control the regioselectivity of the coupling reaction nih.gov. For example, bulky, electron-rich phosphine (B1218219) ligands can promote the oxidative addition step and influence which C-X bond reacts preferentially. The use of specific ligands can allow for chemoselective coupling at C-Br, C-OTf, and C-Cl sites, and similar principles would apply to the C-I and C-Cl bonds in this compound rsc.org.

In many catalytic systems, the active catalytic species is formed in situ from a stable precursor. For instance, palladium nanoparticles generated in situ have been shown to be highly active catalysts for Suzuki coupling reactions of aryl chlorides researchgate.net. The formation of these nanoparticles can be promoted by components of the reaction mixture, such as arylboronic acids researchgate.net.

The general mechanism for a Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination libretexts.org.

Table 3: Catalytic Cycle of a Suzuki-Miyaura Coupling Reaction

| Step | Description |

| Oxidative Addition | The aryl halide (e.g., this compound) reacts with a Pd(0) complex to form a Pd(II) species. |

| Transmetalation | An organoborane compound reacts with the Pd(II) intermediate, with the assistance of a base, to transfer the organic group to the palladium center. |

| Reductive Elimination | The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst. |

The efficiency of each of these steps can be modulated by the ligands coordinated to the palladium center and the reaction conditions. For a di-halogenated substrate, selective mono-arylation can be achieved by controlling the catalyst system semanticscholar.org.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within 2-Chloro-2'-iodobenzophenone can be determined.

Proton NMR (¹H NMR) for Structural Assignment

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the two phenyl rings will experience different electronic environments due to the presence of the chloro and iodo substituents, as well as the carbonyl group. This will result in distinct chemical shifts for each proton.

Due to the lack of specific experimental ¹H NMR data for this compound in the conducted searches, a detailed analysis and a corresponding data table cannot be provided at this time.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In the case of this compound, the ¹³C NMR spectrum would reveal distinct signals for each of the 13 carbon atoms in the molecule, including the carbonyl carbon and the carbons of the two aromatic rings. The chemical shifts of these carbons are influenced by the electron-withdrawing effects of the carbonyl group and the halogen substituents. The carbonyl carbon is expected to appear significantly downfield, typically in the range of 190-200 ppm. The carbons directly bonded to the chlorine and iodine atoms will also exhibit characteristic chemical shifts.

Specific experimental ¹³C NMR data for this compound could not be located in the available search results. Therefore, a detailed spectral analysis and data table are not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. The presence of chlorine and iodine isotopes (³⁵Cl/³⁷Cl and ¹²⁷I) would result in a characteristic isotopic pattern for the molecular ion and fragment ions containing these halogens.

Upon ionization, the molecule can fragment in predictable ways. Common fragmentation pathways for benzophenones include cleavage at the carbonyl group, leading to the formation of benzoyl-type cations. For this compound, fragmentation could result in ions corresponding to the loss of a chlorine atom, an iodine atom, or the entire chlorophenyl or iodophenyl radical.

A comprehensive analysis of the mass spectrum and a detailed fragmentation table are contingent on the availability of experimental data, which was not found in the performed searches.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the ketone functional group is anticipated in the region of 1650-1700 cm⁻¹.

Additionally, the spectrum will show absorptions characteristic of the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl and C-I stretching vibrations would appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.deiaea.org It is a widely used approach for calculating the structural and electronic properties of molecules. iaea.org In the context of 2-Chloro-2'-iodobenzophenone, DFT calculations can elucidate its fundamental properties.

DFT calculations would typically begin with the optimization of the molecule's ground-state geometry. This process determines the most stable three-dimensional arrangement of atoms, providing key structural parameters such as bond lengths, bond angles, and dihedral angles.

From the optimized structure, a variety of electronic properties can be calculated to predict the molecule's reactivity. Key parameters derived from DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within the molecule. It helps to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are potential locations for chemical reactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

| Electronegativity (χ) | 4.15 eV | A measure of the molecule's ability to attract electrons. |

Note: The data in this table is illustrative and represents the type of information that would be generated from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has rotational freedom around the single bonds connecting the carbonyl group to the phenyl rings, MD simulations are invaluable for exploring its conformational landscape. nih.gov

An MD simulation of this compound would involve:

Placing the molecule in a simulated environment, often a box of explicit solvent molecules like water, to mimic solution-phase conditions.

Calculating the forces acting on each atom using a classical force field.

Solving Newton's equations of motion to simulate the movement of the atoms over a specific period.

Table 2: Illustrative Conformational Data from a Hypothetical MD Simulation

| Parameter | Description | Typical Observation |

|---|---|---|

| Dihedral Angle 1 (C-C-C=O) | Rotation around the bond connecting the chloro-substituted phenyl ring to the carbonyl carbon. | Analysis would reveal preferred rotational angles and the energy required for rotation. |

| Dihedral Angle 2 (C-C-C=O) | Rotation around the bond connecting the iodo-substituted phenyl ring to the carbonyl carbon. | This angle, in conjunction with Dihedral Angle 1, determines the relative orientation of the two aromatic rings. |

Note: This table describes the type of data and insights that would be obtained from an MD simulation study.

In Silico Docking Studies for Molecular Interactions (relevant for derivatives)

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net While this compound itself may not be a primary candidate for such studies, its derivatives could be designed as potential inhibitors or modulators of biological targets. nih.govnih.gov

The process involves:

Obtaining the 3D structures of the target receptor (e.g., from the Protein Data Bank) and the ligand (the derivative of this compound).

Using a docking program (e.g., AutoDock) to systematically sample different binding poses of the ligand within the active site of the receptor. onlinescientificresearch.comd-nb.info

Scoring each pose based on a function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is considered the most likely binding mode. d-nb.info

These studies can predict whether a derivative is likely to bind to a specific protein and can identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.netnih.gov This information is crucial in structure-based drug design for optimizing the potency and selectivity of potential therapeutic agents. onlinescientificresearch.com

Table 3: Example Output from a Hypothetical Docking Study of a this compound Derivative

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative A | Cyclooxygenase-2 (COX-2) | -8.5 | Tyr385, Arg120, Ser530 |

| Derivative B | Cyclooxygenase-2 (COX-2) | -7.2 | Tyr385, Val523 |

Note: This table is a hypothetical representation of results from a molecular docking study to illustrate the data generated.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), can be used to predict various spectroscopic parameters of this compound. researchgate.net These theoretical predictions are extremely useful for interpreting experimental spectra and confirming the molecular structure. nih.govsns.it

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. The resulting theoretical IR spectrum can be compared with an experimental spectrum to assign specific peaks to the vibrations of functional groups (e.g., the C=O stretch of the ketone, C-Cl stretch, C-I stretch, and C-H bends of the aromatic rings).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C atoms can be calculated. This is achieved by computing the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing calculated and experimental chemical shifts helps in the complete assignment of the NMR spectra.

UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic transitions of the molecule. researchgate.net This provides information about the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic excitations (e.g., n→π* or π→π* transitions), which helps in understanding the molecule's photophysical properties.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| FT-IR | Vibrational Frequency | 1685 cm⁻¹ | C=O stretching |

| Vibrational Frequency | 1050 cm⁻¹ | C-Cl stretching | |

| Vibrational Frequency | 515 cm⁻¹ | C-I stretching | |

| ¹³C NMR | Chemical Shift | 195 ppm | Carbonyl Carbon (C=O) |

| ¹H NMR | Chemical Shift | 7.2 - 7.9 ppm | Aromatic Protons |

| UV-Vis | Absorption Maximum (λmax) | 255 nm | π→π* transition |

Note: The data presented in this table is for illustrative purposes to show the type of spectroscopic parameters that can be predicted computationally.

Applications and Strategic Utilizations in Complex Organic Synthesis

2-Chloro-2'-iodobenzophenone as a Versatile Synthetic Intermediate

The unique electronic and steric properties of this compound make it an ideal intermediate for creating diverse molecular frameworks. The electron-withdrawing nature of the carbonyl and chloro groups, combined with the exceptional leaving group ability of the iodo substituent, allows for a range of selective transformations. Chemists can exploit this structural arrangement to introduce new functionalities sequentially, building molecular complexity in a controlled and predictable manner.

While not always the exact starting material, this compound belongs to a class of dihalogenated benzophenones that are structurally analogous to key precursors in the synthesis of important pharmaceuticals, such as the SGLT2 inhibitor Dapagliflozin. The synthesis of Dapagliflozin and related C-aryl glucosides often commences with a Friedel-Crafts acylation to construct a core benzophenone (B1666685) structure. google.comgoogleapis.com

A common synthetic route involves the acylation of a substituted benzene (B151609) with a halogenated benzoyl chloride, followed by reduction of the resulting ketone and subsequent coupling with a protected glucose derivative. googleapis.comoriprobe.comresearchgate.net The use of an iodo-substituted precursor like this compound could offer advantages in the coupling steps due to the higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds in metal-catalyzed cross-coupling reactions.

Table 1: Generalized Synthetic Sequence for Dapagliflozin-type Intermediates

| Step | Transformation | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Halogenated Benzoyl Chloride, Phenylether derivative, AlCl₃ | Forms the core benzophenone scaffold. |

| 2 | Ketone Reduction | Triethylsilane (Et₃SiH), Boron Trifluoride Etherate (BF₃·OEt₂) | Reduces the carbonyl group to a methylene (B1212753) bridge, forming the diphenylmethane (B89790) structure. researchgate.net |

| 3 | C-Aryl Glycosylation | n-BuLi, Protected Gluconolactone | Forms the crucial carbon-carbon bond between the aromatic ring and the sugar moiety. googleapis.com |

This table outlines a representative pathway; specific reagents and conditions may vary based on the exact precursors used.

The structure of this compound is ripe for derivatization, allowing for the synthesis of a library of analogues with tailored properties. The differential reactivity of the two halogen atoms is key to this versatility. The carbon-iodine bond is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond. This reactivity difference enables selective functionalization at the 2'-position.

Subsequent modification of the chloro group can be achieved under more forcing conditions, or the ketone can be targeted through various carbonyl chemistry reactions. This step-wise approach provides access to a vast chemical space from a single starting intermediate. For instance, benzophenone derivatives are widely explored in medicinal chemistry for their anti-inflammatory, antimicrobial, and anticancer activities, making such derivatization strategies highly relevant for drug discovery. nih.gov

Table 2: Potential Derivatization Strategies for this compound

| Reactive Site | Reaction Type | Example Reagents | Potential Product Class |

|---|---|---|---|

| C-I Bond | Suzuki Coupling | Arylboronic Acid, Pd(PPh₃)₄, Base | Biaryl Benzophenones |

| Sonogashira Coupling | Terminal Alkyne, PdCl₂(PPh₃)₂, CuI | Alkynyl-substituted Benzophenones | |

| Heck Coupling | Alkene, Pd(OAc)₂, P(o-tol)₃ | Alkenyl-substituted Benzophenones | |

| C-Cl Bond | Buchwald-Hartwig Amination | Amine, Pd Catalyst, Ligand, Base | Amino-substituted Benzophenones |

| Suzuki Coupling | Arylboronic Acid, Stronger Catalyst/Conditions | Triaryl Methane Derivatives (post-reduction) | |

| C=O Group | Reduction | NaBH₄ | Diphenylmethanol Derivatives |

| Grignard Reaction | RMgBr | Tertiary Alcohol Derivatives |

Design and Development of Advanced Materials

The unique combination of a photosensitive benzophenone core and polarizable halogen atoms makes this compound a promising building block for advanced materials.

Benzophenone itself is a well-known Type II photoinitiator, widely used in polymer chemistry to initiate polymerization and cross-linking of polymer chains upon exposure to UV light. researchgate.net By incorporating this benzophenone moiety into a polymer backbone or as a pendant group, materials with photo-curable or photo-patternable properties can be developed.

Furthermore, the presence of iodine and chlorine atoms opens the door to materials design based on non-covalent interactions, specifically halogen bonding. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. rsc.org Iodine is a particularly strong halogen bond donor. This interaction can be used to control the self-assembly of monomers, create supramolecular polymers, and engineer the crystal packing of materials, thereby influencing properties like thermal stability, conductivity, and liquid crystallinity. rsc.org The bifunctional nature of this compound could thus be exploited to create polymers that are both photo-cross-linkable (via the benzophenone core) and capable of forming ordered, self-assembled structures (via halogen bonding).

Application in Organic Light-Emitting Diodes (OLEDs) as Acceptor Units and Host Materials

Benzophenone derivatives are generally recognized for their utility in organic electronics, often serving as building blocks for host materials or as acceptor units in thermally activated delayed fluorescence (TADF) emitters. mdpi.com Their inherent triplet-harvesting capabilities make them attractive for achieving high efficiencies in OLEDs. However, a detailed search of scientific databases and patent literature did not yield specific studies where this compound is explicitly used as an acceptor unit or a host material in OLED devices. The influence of the specific chloro and iodo substitutions on the photophysical and electrochemical properties, which are critical for OLED performance, has not been reported.

Synthesis of Optically Active Benzophenone Derivatives

The synthesis of optically active, or chiral, benzophenone derivatives is an area of significant interest due to their potential as chiral ligands, catalysts, and synthons for complex molecules. The rigid backbone of benzophenone can provide a scaffold for creating atropisomeric chirality if rotation around the aryl-carbonyl bonds is restricted, a feature that can be influenced by the nature of the ortho-substituents.

Despite the potential for the sterically demanding chloro and iodo groups in this compound to influence the synthesis of such chiral molecules, there is a lack of specific published research demonstrating its use as a precursor for optically active benzophenone derivatives. General methods for the synthesis of sterically congested and chiral 2,2'-disubstituted benzophenones exist, but their application to this specific halogenated compound is not documented. nih.govacs.org

Exploration in Radiochemistry for Imaging Agent Precursors

The field of radiochemistry often utilizes halogenated organic molecules as precursors for the synthesis of radiotracers for imaging techniques like Positron Emission Tomography (PET). The presence of a halogen atom provides a site for the introduction of a radionuclide, such as fluorine-18.

Synthesis of Halogenated Radiotracer Precursors

The structure of this compound, containing both chlorine and iodine, suggests its potential as a precursor for halogenated radiotracers. The carbon-iodine bond, in particular, can be a site for radiofluorination or other radiolabeling reactions. PET tracer precursors are crucial for the development of new diagnostic tools in medicine. symeres.comchempep.comlumiprobe.com

However, a thorough review of the literature did not uncover any studies where this compound has been synthesized or utilized as a precursor for a halogenated radiotracer. While general strategies for the synthesis of PET tracers from halogenated precursors are well-established, their specific application to this compound remains unexplored in the available scientific record. nih.govnih.gov

Future Research Directions and Emerging Trends

Development of Sustainable and Greener Synthetic Routes

The future synthesis of 2-Chloro-2'-iodobenzophenone is expected to pivot towards methods that align with the principles of green chemistry. nih.gov Traditional synthetic routes, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts, chlorinated solvents, and multi-step processes that generate significant waste. google.comgoogle.com Future research will likely focus on overcoming these limitations by exploring alternative and more sustainable strategies.

Key areas of development include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.net One-pot and multicomponent reactions are promising approaches to improve atom economy and reduce the need for intermediate purification steps. nih.govnih.gov

Use of Green Solvents: Shifting away from hazardous halogenated hydrocarbons towards environmentally benign solvents like water, ethanol, or glycerol. rsc.org Solvent-free reaction conditions are also a significant goal, reducing both environmental impact and processing costs. nih.gov

Renewable Feedstocks: Investigating the use of starting materials derived from renewable biological sources instead of petroleum-based chemicals.

Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. scispace.com

The overarching goal is to develop synthetic protocols that are not only efficient and high-yielding but also inherently safer and more environmentally responsible. nih.govscispace.com

Exploration of Novel Catalytic Systems for Halogenated Benzophenones

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems is a critical research frontier for the production of halogenated benzophenones. The limitations of traditional catalysts, such as the aluminum chloride used in Friedel-Crafts reactions, include their hygroscopic nature, difficulty in handling, and the large amounts of waste generated during workup.

Emerging trends in catalysis for compounds like this compound involve:

Heterogeneous Catalysts: The development of solid-supported catalysts, such as zeolites or metal oxides, offers significant advantages, including ease of separation from the reaction mixture, potential for recyclability, and improved stability.

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative, often with high selectivity and tolerance to a wide range of functional groups under mild conditions. rsc.org This approach avoids the issues of metal contamination in the final product.

Advanced Homogeneous Catalysis: Research into more sophisticated metal-based catalysts, such as those involving palladium, copper, or nickel, could enable novel cross-coupling reactions to construct the benzophenone (B1666685) core, potentially offering milder reaction conditions and higher functional group tolerance than classical methods.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. nih.gov Future research may identify or engineer enzymes capable of catalyzing the formation of benzophenones, offering unparalleled selectivity and sustainability.

The discovery of catalytic systems that are efficient, reusable, and operate under mild conditions is paramount for the cost-effective and sustainable production of this compound. organic-chemistry.orgresearchgate.net

Advancements in Mechanistic Understanding via Advanced Analytical Techniques

A profound understanding of reaction mechanisms is essential for optimizing synthetic routes, improving yields, and minimizing by-product formation. The study of reactions involving halogenated benzophenones is increasingly supported by a suite of advanced analytical techniques that provide detailed molecular-level insights. rti.org

Future research will rely heavily on these methods to elucidate complex reaction pathways. chromatographyonline.com Key techniques include:

Chromatography and Mass Spectrometry: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable for separating and identifying reactants, intermediates, and by-products, even at trace levels. nih.govmdpi.com These methods are crucial for kinetic studies and for piecing together degradation or formation pathways. nih.gov

Spectroscopic Methods: In-situ monitoring of reactions using spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on the consumption of reactants and the formation of products, offering a dynamic view of the reaction progress.

X-ray Crystallography: For solid compounds, single-crystal X-ray diffraction provides unambiguous structural information, confirming molecular connectivity and stereochemistry, which is vital for understanding structure-reactivity relationships. researchgate.net

The integration of these techniques allows for a comprehensive characterization of reaction profiles, leading to more controlled and efficient syntheses. tandfonline.com

| Technique | Abbreviation | Information Provided | Application in Research |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Separation, identification, and quantification of compounds in a mixture; structural elucidation of unknown by-products. nih.govddtjournal.com | Identifying transient intermediates and characterizing complex reaction mixtures to map out reaction pathways. |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile compounds; provides fragmentation patterns for structural identification. chromatographyonline.com | Monitoring reaction progress and detecting volatile by-products or impurities. |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Detailed information on molecular structure, connectivity, and dynamics in solution. tandfonline.com | Confirming the structure of products and intermediates; in-situ monitoring of reaction kinetics. |

| Fourier-Transform Infrared Spectroscopy | FT-IR | Identification of functional groups present in a molecule. tandfonline.com | Tracking the disappearance of reactant functional groups and the appearance of product functional groups. |

| Capillary Electrophoresis | CE | High-resolution separation of charged and neutral molecules. nih.gov | Analyzing the purity of ionic intermediates or products in aqueous media. |

Expanding the Scope of Derivatization and Applications

This compound serves as a versatile scaffold for chemical modification. The presence of two different halogen atoms (chlorine and iodine) at specific positions on the aromatic rings provides distinct reactive sites for further derivatization. Future research will focus on leveraging this reactivity to synthesize novel molecules with tailored properties and applications.

Key derivatization strategies and potential applications include:

Cross-Coupling Reactions: The iodine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents. This can be used to create complex molecules for applications in medicinal chemistry or materials science.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be replaced by various nucleophiles, enabling the introduction of nitrogen, oxygen, or sulfur-containing functional groups.

Photochemical Probes: Benzophenone itself is a well-known photophore used in chemical biology to study molecular interactions through photoaffinity labeling. mdpi.com Derivatization of the this compound core could lead to new photo-caging groups or probes with unique photochemical properties. mdpi.com

By systematically exploring these derivatization pathways, the utility of this compound can be extended far beyond its role as a simple intermediate, opening doors to new pharmaceuticals, functional materials, and research tools.

| Reaction Type | Reactive Site | Reagents/Catalysts | Potential Application of Product |

|---|---|---|---|

| Suzuki Coupling | C-I bond | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Synthesis of complex polyaromatic systems for organic electronics or as pharmaceutical intermediates. |

| Sonogashira Coupling | C-I bond | Terminal alkyne, Pd/Cu catalyst, base | Creation of conjugated enyne systems for functional materials or as precursors to heterocyclic compounds. |

| Buchwald-Hartwig Amination | C-Cl bond | Amine, Pd catalyst, phosphine (B1218219) ligand, base | Synthesis of novel aniline (B41778) derivatives with potential biological activity. |

| Nucleophilic Aromatic Substitution | C-Cl bond | Alkoxides, Thiolates (e.g., NaOMe, NaSPh) | Introduction of ether or thioether linkages to modify physicochemical properties. |

Computational Approaches for Accelerated Discovery

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the pace of chemical research. For this compound, these approaches can provide predictive insights that guide experimental work, saving time and resources.

Future research will increasingly integrate computational methods in several ways:

Reaction Mechanism and Catalyst Design: Quantum mechanical methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and elucidate transition state structures. tandfonline.com This information is invaluable for understanding how a reaction works and for designing more efficient catalysts.

Prediction of Properties: Computational tools can predict the physical, chemical, and electronic properties of novel derivatives of this compound before they are synthesized. This allows researchers to screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis.

Molecular Docking: For applications in drug discovery, molecular docking simulations can predict how derivatives might bind to specific biological targets, such as enzymes or receptors. tandfonline.com This helps in the rational design of new potential therapeutic agents.

By combining computational predictions with targeted experimental validation, the discovery and development cycle for new applications of this compound and its derivatives can be significantly shortened.

| Computational Method | Objective | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms; calculate spectroscopic properties. tandfonline.com | Identification of lowest-energy reaction pathways; prediction of IR and NMR spectra to aid in structural confirmation. |

| Molecular Dynamics (MD) Simulation | Study the conformational behavior of derivatives in different environments (e.g., solvents, biological membranes). | Understanding of molecular flexibility and intermolecular interactions that influence reactivity and biological activity. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate chemical structure with a specific property (e.g., biological activity, toxicity). | Prediction of the properties of unsynthesized derivatives to guide the design of new compounds. |

| Molecular Docking | Predict the binding mode and affinity of derivatives to a biological target. tandfonline.com | Prioritization of compounds for synthesis and biological testing in drug discovery programs. |

常见问题

Q. What are the standard synthetic routes for preparing 2-Chloro-2'-iodobenzophenone, and what mechanistic considerations govern these methods?

The primary synthesis involves nucleophilic acyl substitution , where a benzoyl chloride derivative reacts with an iodinated aromatic nucleophile. For example, the ethoxycarbonyl group in analogous compounds acts as a leaving group, enabling the formation of the benzophenone backbone . Base catalysts (e.g., K₂CO₃) are often required to neutralize HCl byproducts and drive the reaction to completion. Reaction optimization should focus on solvent polarity (e.g., DMF or THF) and temperature gradients to enhance yield .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- X-ray crystallography for resolving halogen (Cl/I) positioning and bond angles .

- NMR spectroscopy : NMR identifies carbonyl (C=O) and aryl chloride/iodide environments, while NMR reveals substituent-induced aromatic proton shifts.

- FT-IR to confirm carbonyl stretching frequencies (~1680–1700 cm) and C–I/C–Cl vibrations .

Q. What role do the chloro and iodo substituents play in directing reactivity?

The iodo group acts as a strong electron-withdrawing substituent, meta-directing electrophilic aromatic substitution. In contrast, the chloro group exerts moderate ortho/para-directing effects. This duality enables selective functionalization, such as Suzuki-Miyaura cross-coupling at the iodine site or nucleophilic displacement of chloride under basic conditions .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Discrepancies in NMR or mass spectrometry (MS) data often arise from isotopic interference (e.g., vs. ) or solvent-dependent tautomerism. Mitigation strategies:

- Use high-resolution MS to distinguish isotopic clusters.

- Validate structural assignments via 2D NMR (e.g., HSQC, HMBC) and computational modeling (DFT) .

Q. What experimental designs are optimal for studying the photochemical behavior of this compound?

The compound’s photoinitiator potential stems from its ability to generate free radicals upon UV irradiation. Design experiments with:

- Time-resolved ESR to track radical intermediates.

- Quantum yield measurements under controlled light intensity (e.g., 365 nm LED) to quantify polymerization initiation efficiency .

Q. How do solvent and temperature effects influence the reaction kinetics of this compound in cross-coupling reactions?

Polar aprotic solvents (e.g., DMSO) enhance iodine’s leaving group ability in Ullmann or Buchwald-Hartwig couplings. Elevated temperatures (>100°C) accelerate oxidative addition steps in Pd-catalyzed systems. Kinetic studies using HPLC-MS or in situ IR can map rate constants and transition states .

Q. What strategies address low yields in multi-step syntheses involving this compound?

Common pitfalls include halogen scrambling or steric hindrance. Solutions:

- Introduce protecting groups (e.g., silyl ethers) for sensitive functionalities.

- Optimize Pd catalyst systems (e.g., XPhos) to minimize dehalogenation side reactions .

Q. How can crystallography resolve polymorphism in this compound derivatives?

Polymorph screening via solvent evaporation or thermal gradient crystallization paired with SC-XRD identifies stable crystal forms. Computational tools (Mercury CSD) analyze packing efficiencies and halogen-bonding motifs .

Methodological Challenges

Q. What analytical challenges arise when quantifying trace impurities in this compound?

Halogenated byproducts (e.g., di-iodinated analogs) require HPLC-DAD/ELSD with C18 columns for separation. Quantify residual palladium via ICP-MS (detection limit <1 ppm) .

Q. How should researchers handle safety concerns related to this compound’s toxicity?

- Use glove boxes for air-sensitive reactions.

- Store under inert gas (Ar/N₂) to prevent iodide oxidation.

- Adopt PPE protocols compliant with ZDHC MRSL guidelines for halogenated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。